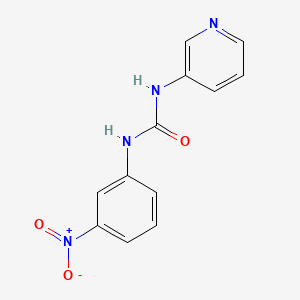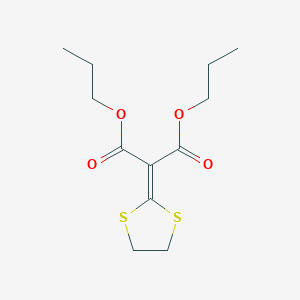
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of the 1,4-benzodiazepine-2-one scaffold, which is a crucial pharmacophore in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate aminobenzophenone derivatives. One common method is the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP (N-Methyl-2-pyrrolidone), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for efficient and scalable production of the compound. The flow synthesis involves a combination of nucleophilic aromatic substitution (S_NAr) reactions to produce nitrodiarylamine intermediates, which are then reduced and cyclized to form the desired benzodiazepine .
Análisis De Reacciones Químicas
Types of Reactions
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological targets, including receptors in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and as a model compound in drug discovery
Mecanismo De Acción
The mechanism of action of 5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Midazolam: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine
Flurazepam: 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one
Uniqueness
5H-1,4-Benzodiazepin-5-one, 2-chloro-7-fluoro-3,4-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. The presence of the 2-chloro and 7-fluoro substituents, along with the 4-methyl group, contributes to its unique binding affinity and efficacy at the GABA receptor .
Propiedades
Número CAS |
193693-31-1 |
|---|---|
Fórmula molecular |
C10H8ClFN2O |
Peso molecular |
226.63 g/mol |
Nombre IUPAC |
2-chloro-7-fluoro-4-methyl-3H-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C10H8ClFN2O/c1-14-5-9(11)13-8-3-2-6(12)4-7(8)10(14)15/h2-4H,5H2,1H3 |
Clave InChI |
VBMMLXOEDIOYJL-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=NC2=C(C1=O)C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)

![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)





![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)


